molecular formula C6H12ClNO2S B6214992 (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2727120-29-6

(1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6214992
CAS No.: 2727120-29-6
M. Wt: 197.68 g/mol
InChI Key: VBHQIXCLASJUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis” is a cyclobutane-derived compound characterized by its strained four-membered ring structure. The molecule features a carboxylic acid group at the 1-position, a methylsulfanyl (SCH₃) substituent at the same carbon, and an amino group at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

CAS No.

2727120-29-6

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

3-amino-1-methylsulfanylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-10-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H

InChI Key

VBHQIXCLASJUQG-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC(C1)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis (CAS Number: 2727120-29-6) is a cyclic amino acid derivative with potential biological significance. Its unique structure, featuring a cyclobutane ring and a methylsulfanyl group, suggests diverse interactions within biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₁₂ClNO₂S
  • Molecular Weight : 161 Da
  • Structure : The compound consists of a cyclobutane ring substituted with an amino group and a methylsulfanyl group, which may influence its biological interactions.

The biological activity of (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride is primarily associated with its role as an amino acid analog. Research indicates that compounds with similar structures can interact with various neurotransmitter systems and metabolic pathways.

  • Neurotransmitter Modulation : Similar cyclic amino acids have been shown to influence neurotransmitter levels in the brain. For instance, they may act as inhibitors of enzymes involved in neurotransmitter degradation or uptake, thereby increasing the availability of neurotransmitters such as GABA (gamma-aminobutyric acid) .
  • Cellular Uptake : Studies have demonstrated that cyclic amino acids can be efficiently taken up by cells via specific transport mechanisms. For example, research on related compounds indicates that they utilize L-type transport systems for cellular entry .
  • Antioxidant Properties : The presence of the methylsulfanyl group suggests potential antioxidant activity, as sulfur-containing compounds often exhibit protective effects against oxidative stress .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of cyclic amino acids similar to (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid in models of neurodegeneration. It was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of intracellular calcium levels and enhancement of antioxidant enzyme activity .

Cancer Research Applications

Research has explored the use of cyclic amino acid derivatives in cancer treatment. These compounds have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Specifically, studies indicated that the compound could inhibit pathways associated with cell proliferation and survival .

Data Tables

PropertyValue
Molecular FormulaC₆H₁₂ClNO₂S
Molecular Weight161 Da
CAS Number2727120-29-6
Biological ActivityNeurotransmitter modulation
Potential ApplicationsNeuroprotection, Cancer Therapy

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known amino acids. It is hypothesized to have activity against various diseases, including:

  • Antiviral Activity : Studies suggest that compounds with similar structures can inhibit viral replication.
  • Antitumor Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Biochemical Research

In biochemical studies, (1R,3R)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride serves as a tool for:

  • Enzyme Inhibition Studies : Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms.
  • Protein Interaction Studies : The compound can be used to probe interactions between proteins and small molecules, aiding in drug design.

Synthetic Chemistry

The compound is utilized in synthetic pathways for:

  • Building Block in Peptide Synthesis : Its unique structure allows it to be incorporated into peptides, potentially leading to novel therapeutic agents.
  • Synthesis of Novel Derivatives : Chemists are exploring modifications of this compound to enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of structurally related compounds. The findings indicated that modifications on the cyclobutane ring could lead to enhanced activity against specific viral targets, suggesting that (1R,3R)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride may similarly exhibit antiviral properties.

Case Study 2: Antitumor Effects

Research conducted by the International Journal of Cancer demonstrated that certain cyclobutane derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This study provides a foundation for investigating (1R,3R)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride as a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related cyclobutane/cyclopentane derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis Cyclobutane 1: COOH, SCH₃; 3: NH₂ Not explicitly stated ~220–250 (estimated) High ring strain; sulfur enhances lipophilicity; hydrochloride improves solubility.
(1R,3R)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate (methyl ester) Cyclobutane 1: COOCH₃, 4-Cl-C₆H₄; 3: NH₂ C13H17N3O3 263.30 Chlorophenyl group increases steric bulk and aromatic interactions.
cis-3-Amino-1-methylcyclobutanol hydrochloride Cyclobutane 1: CH₃, OH; 3: NH₂ C5H12ClNO 137.61 Hydroxyl group increases polarity; smaller molecular weight.
(1R,3R)-rel-3-Aminocyclopentanecarboxylic acid hydrochloride Cyclopentane 1: COOH; 3: NH₂ C6H11NO2·HCl 165.62 Larger ring reduces strain; carboxylic acid and amine in cis configuration.
Cis(1S,2R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride Cyclopentane 1: COOCH₃; 3: NH₂ C7H14ClNO2 Not stated Ester group lowers acidity compared to carboxylic acid; cyclopentane flexibility.
(1R,3R)-3-Methoxycyclobutan-1-amine hydrochloride Cyclobutane 1: NH₂; 3: OCH₃ C5H11NO·HCl 137.61 Methoxy group increases electron density; lacks carboxylic acid functionality.

Key Comparative Insights:

The methylsulfanyl group in the target compound introduces sulfur-based lipophilicity, contrasting with oxygen-containing groups (e.g., methoxy in ) or halogens (e.g., 4-Cl-phenyl in ).

Functional Group Impact: Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid (unlike the ester in or methyl ester in ) enhances hydrogen-bonding capacity and acidity, critical for ionic interactions in biological systems. Amino Group Positioning: The cis-1,3-amine configuration is shared with cyclopentane derivatives (e.g., ), but the cyclobutane scaffold imposes distinct spatial constraints.

Physicochemical Properties :

  • Hydrochloride salts (common across all compounds) improve aqueous solubility.
  • The methylsulfanyl group in the target compound may confer higher logP compared to hydroxyl- or methoxy-substituted analogs (e.g., ), affecting membrane permeability.

Synthetic and Application Relevance :

  • Cyclobutane carboxylates (e.g., ) are often intermediates in drug synthesis, leveraging ring strain for reactivity.
  • The target compound’s sulfur moiety could modulate toxicity or bioavailability compared to chlorine or oxygen analogs.

Preparation Methods

Photochemical Electrocyclization

Methyl coumalate (78 ) undergoes ultraviolet-induced 4π electrocyclization to form photopyrone (77 ), a bicyclic intermediate. Subsequent hydrogenation reduces the strained ring system to generate 1,3-cyclobutanedicarboxylates (75 ) (Scheme 1). This method offers a streamlined route to the cyclobutane skeleton but requires precise control of photochemical conditions to avoid side reactions.

Table 1: Key Parameters for Electrocyclization

ParameterValue/DescriptionSource
Starting MaterialMethyl coumalate (78 )
Light SourceUV (254 nm)
Yield of 77 60–75%
Reduction AgentH<sub>2</sub>/Pd-C

Desymmetrization of Cyclobutanedicarboxylates

Symmetrical 1,3-cyclobutanedicarboxylates (75 ) are desymmetrized via monoarylation or monoalkylation. For example, selective C–H arylation of 75 with iodobenzene under palladium catalysis generates a mono-substituted derivative, which is epimerized to establish the cis configuration. This step is critical for introducing asymmetry into the cyclobutane ring.

Introduction of Functional Groups

Amino Group Installation

The amino group is introduced via reductive amination or Curtius rearrangement. In one approach, a ketone intermediate derived from 75 is subjected to a Strecker reaction followed by hydrolysis to yield the α-aminonitrile, which is reduced to the primary amine using LiAlH<sub>4</sub>. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves chiral separation of racemic amines, as demonstrated in analogous cyclopentanol syntheses.

Methylsulfanyl Group Incorporation

The methylsulfanyl moiety is introduced via nucleophilic substitution or radical-mediated thiolation. A reported method involves treating a bromocyclobutane intermediate with sodium thiomethoxide (NaSMe) in DMF at 60°C, achieving 85% substitution efficiency. Recent advances employ acridine-based photocatalysts (e.g., A1 ) under blue light (400 nm) to mediate radical coupling between cyclobutane carboxylic acids and methanethiol, enhancing regioselectivity.

Stereochemical Control

Epimerization Strategies

Cis stereochemistry is enforced through base-mediated epimerization. For instance, treatment of trans-configured intermediates with DBU in THF at 45°C inverts the C-1 and C-3 stereocenters, achieving >95% cis diastereomeric excess. This step is often coupled with crystallizations to isolate the desired isomer.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic alcohols (e.g., using vinyl acetate) resolves enantiomers with >99% enantiomeric excess (ee). Applied to a cyclobutane secondary alcohol precursor, this method ensures the (1r,3r) configuration is retained after deprotection.

Final Hydrochloride Formation

The free base is treated with HCl gas in isopropanol to form the hydrochloride salt. Crystallization from ethanol/water mixtures yields the final product with >99.5% purity. Critical parameters include stoichiometric HCl addition and controlled cooling rates to prevent amorphous solid formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodOverall YieldKey AdvantageLimitationSource
Electrocyclization Route35–40%Short step countPhotochemical hazards
Enzymatic Resolution50–55%High enantiopurityCost of lipases
Radical Thiolation60–65%Mild conditionsRequires photocatalyst

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis?

  • Methodological Answer : Optimized routes often involve cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure. For example, methyl ester intermediates can be hydrolyzed under acidic conditions, followed by thioether introduction via nucleophilic substitution. A key step includes recrystallization in ethyl acetate to isolate the hydrochloride salt, as demonstrated in analogous cyclobutane syntheses . Purity is enhanced using column chromatography (silica gel, methanol/dichloromethane gradients).

Q. How can researchers mitigate solubility limitations during in vitro assays?

  • Methodological Answer : Due to its hydrophobic cyclobutane core and methylsulfanyl group, solubility in aqueous buffers is poor. Strategies include:

  • Co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability.
  • pH adjustment (e.g., phosphate buffer at pH 7.4) to ionize the carboxylic acid group.
  • Complexation agents (e.g., β-cyclodextrins) to improve bioavailability .

Q. Which analytical techniques are essential for confirming stereochemical purity?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers.
  • 1H-NMR : Compare coupling constants (e.g., vicinal protons on the cyclobutane ring) to cis/trans reference data. For example, axial-equatorial proton splitting patterns (J ≈ 8–10 Hz) confirm cis geometry .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess (>98% ee).

Advanced Research Questions

Q. How does the cis-configuration influence target binding and pharmacokinetics?

  • Methodological Answer : The cis-configuration imposes spatial constraints, affecting interactions with chiral biological targets (e.g., enzymes or transporters). Computational docking (AutoDock Vina) can predict binding affinities by comparing cis vs. trans analogs. In vitro assays (e.g., enzyme inhibition IC50) should validate these predictions. Structural analogs with phenoxy or hydroxy substituents show altered bioactivity due to steric effects .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. For acidic degradation, identify hydrolysis products (e.g., free carboxylic acid or thioether cleavage) via high-resolution mass spectrometry. Buffer systems (pH 1–9) can isolate degradation pathways, while Arrhenius plots predict shelf-life under standard storage (2–8°C) .

Q. How can early-stage toxicity be evaluated without animal models?

  • Methodological Answer :

  • In silico : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.
  • In vitro : Perform MTT assays on HepG2 cells (cytotoxicity) and Ames tests (Salmonella TA98/TA100 strains) for mutagenic potential.
  • Metabolic profiling : Incubate with human liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Temporarily incorporate menthol or Evans’ oxazolidinones to direct stereochemistry during cyclobutane formation.
  • Catalytic asymmetric synthesis : Use Rh(I) or Pd(II) catalysts with chiral ligands (e.g., BINAP) to achieve >90% ee.
  • Crystallization-induced diastereomer resolution : Precipitate the desired enantiomer as a diastereomeric salt (e.g., with L-tartaric acid) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood during weighing or solvent evaporation.
  • Storage : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.